![molecular formula C20H13ClN2O2S2 B2417419 N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 952876-49-2](/img/structure/B2417419.png)
N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, also known as CTB-121, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. This compound has been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing their interaction with other proteins. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound can reduce the levels of amyloid beta peptides in the brain, which are implicated in the development of Alzheimer's disease. This compound can also protect dopaminergic neurons in the brain, which are affected in Parkinson's disease. In addition, this compound can induce apoptosis in cancer cells, which can lead to their death.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the aggregation of amyloid beta peptides, and its ability to induce apoptosis in cancer cells. The limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to study the mechanism of action of this compound in more detail, in order to understand how it modulates various cellular pathways. In addition, future studies could focus on improving the solubility and bioavailability of this compound, in order to enhance its effectiveness as a therapeutic agent.
Synthesis Methods
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 3-amino-5-phenylthiophene-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Preclinical studies have shown that this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease. In addition, this compound has been studied for its potential anticancer activity, as it can induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S2/c21-16-12-8-4-5-9-14(12)26-17(16)19(25)23-20-13(18(22)24)10-15(27-20)11-6-2-1-3-7-11/h1-10H,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXZHQOMUWPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

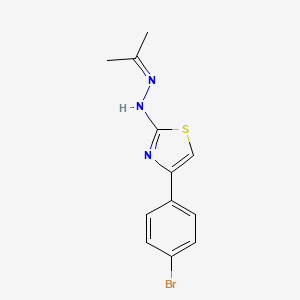


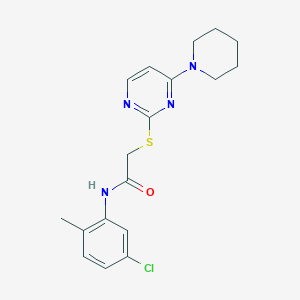
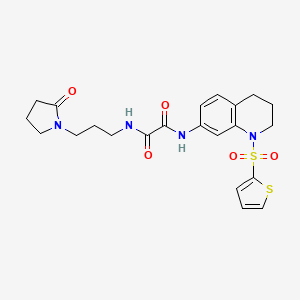
![Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride](/img/structure/B2417345.png)
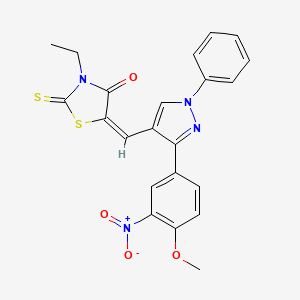
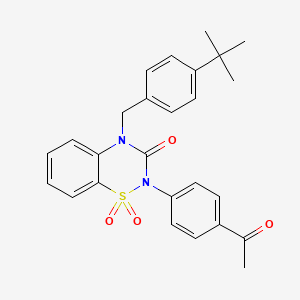

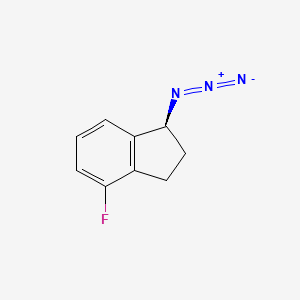

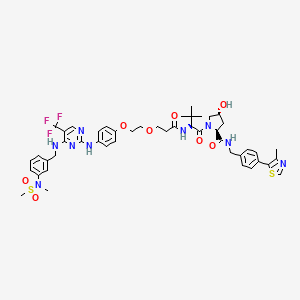
![N-(2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2417357.png)
![(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2417359.png)